2,5-Dichlorobenzylamine hydrochloride
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Overview
Description
2,5-Dichlorobenzylamine hydrochloride is a chemical compound with the molecular formula C7H7Cl2N. It is a dichlorinated derivative of benzylamine and is commonly used as an intermediate in organic synthesis, pharmaceuticals, and agrochemicals . This compound is known for its inhibitory effect on phenylethanolamine N-methyl transferase .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dichlorobenzylamine hydrochloride can be synthesized through various methods. One common route involves the reaction of 2,5-dichlorobenzyl chloride with ammonia or an amine under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the amine product.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or distillation to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions
2,5-Dichlorobenzylamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding benzylamine derivatives or reduction to yield simpler amine compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.
Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Reducing agents like lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzylamines, while oxidation and reduction reactions produce corresponding oxidized or reduced derivatives .
Scientific Research Applications
2,5-Dichlorobenzylamine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,5-dichlorobenzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits phenylethanolamine N-methyl transferase by binding to the enzyme’s active site, thereby preventing the conversion of phenylethanolamine to N-methylphenylethanolamine . This inhibition can affect various biochemical pathways and physiological processes.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorobenzylamine: Another dichlorinated benzylamine with similar inhibitory effects on enzymes.
3,4-Dichlorobenzylamine: A compound with a different substitution pattern on the benzyl ring, leading to variations in reactivity and biological activity.
2-Bromobenzylamine: A brominated analog with distinct chemical properties and reactivity.
Uniqueness
2,5-Dichlorobenzylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its inhibitory effect on phenylethanolamine N-methyl transferase sets it apart from other similar compounds, making it valuable in research and industrial applications .
Properties
IUPAC Name |
(2,5-dichlorophenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Cl2N.ClH/c8-6-1-2-7(9)5(3-6)4-10;/h1-3H,4,10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNKYAIWUNGQDU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42365-57-1 |
Source
|
Record name | (2,5-dichlorophenyl)methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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